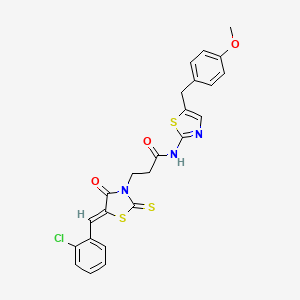
C24H20ClN3O3S3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4-phenyl-2-[[2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate involves multiple steps. One of the key steps includes the reaction of 5-chloro-4-phenyl-2-thiophenecarboxylic acid with 2-(5,6,7,8-tetrahydro- 1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid under specific conditions to form the desired product. The reaction typically requires the use of a suitable solvent, such as dimethylformamide , and a catalyst, such as triethylamine , to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: The compound C24H20ClN3O3S3 can undergo various types of chemical reactions, including:
- Oxidation : The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
- Reduction : The nitro groups can be reduced to amines.
- Substitution : The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and sodium periodate .
- Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
- Substitution : Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
- Oxidation : Formation of sulfoxides or sulfones.
- Reduction : Formation of amines.
- Substitution : Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
The compound C24H20ClN3O3S3 has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Investigated for its potential use in drug development due to its unique structural features.
- Industry : Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which C24H20ClN3O3S3 exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- Methyl 5-chloro-4-phenyl-2-thiophenecarboxylate
- 2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
Uniqueness: The uniqueness of C24H20ClN3O3S3 lies in its complex structure, which combines multiple functional groups and heterocyclic rings
Propiedades
Fórmula molecular |
C24H20ClN3O3S3 |
|---|---|
Peso molecular |
530.1 g/mol |
Nombre IUPAC |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C24H20ClN3O3S3/c1-31-17-8-6-15(7-9-17)12-18-14-26-23(33-18)27-21(29)10-11-28-22(30)20(34-24(28)32)13-16-4-2-3-5-19(16)25/h2-9,13-14H,10-12H2,1H3,(H,26,27,29)/b20-13- |
Clave InChI |
MSADNUOBSXBVBZ-MOSHPQCFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(2E)-2-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinyl}-6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11695666.png)


![(2Z)-2-[(2E)-(4-methylbenzylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11695677.png)
![4-{(Z)-[1-(4-iodophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11695680.png)
![Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B11695682.png)

![1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11695690.png)
![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11695706.png)

![3-bromo-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B11695710.png)
